![molecular formula C23H30N4O B7561051 N-[(1-benzylpiperidin-4-ylidene)amino]-4-(diethylamino)benzamide](/img/structure/B7561051.png)
N-[(1-benzylpiperidin-4-ylidene)amino]-4-(diethylamino)benzamide
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Overview
Description
N-[(1-benzylpiperidin-4-ylidene)amino]-4-(diethylamino)benzamide, also known as BODIPY-TMR-X, is a fluorescent dye commonly used in scientific research. This compound has a unique structure that allows it to be used in a variety of applications, including imaging and tracking of biological molecules and cells.
Mechanism of Action
The mechanism of action of N-[(1-benzylpiperidin-4-ylidene)amino]-4-(diethylamino)benzamide is based on its ability to fluoresce when excited by light. When this compound is exposed to light of a certain wavelength, it absorbs the energy and emits light of a different wavelength. This property allows scientists to track the movement and activity of labeled molecules and cells.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is generally considered safe for use in scientific research.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[(1-benzylpiperidin-4-ylidene)amino]-4-(diethylamino)benzamide in lab experiments is its high sensitivity and specificity for labeling biological molecules and cells. This compound is also stable under a wide range of conditions, making it a reliable tool for long-term imaging studies. However, one limitation of using this compound is its relatively high cost compared to other fluorescent dyes.
Future Directions
There are numerous future directions for the use of N-[(1-benzylpiperidin-4-ylidene)amino]-4-(diethylamino)benzamide in scientific research. One potential application is in the development of new imaging techniques that can track the movement and activity of cells in real-time. Another area of research is the development of new fluorescent probes based on the structure of this compound, which could be used to label and track a wider range of biological molecules and cells. Additionally, research is ongoing to explore the potential of this compound in drug discovery and development, particularly in the identification of new targets for therapeutic intervention.
Synthesis Methods
The synthesis of N-[(1-benzylpiperidin-4-ylidene)amino]-4-(diethylamino)benzamide involves a multi-step process that begins with the reaction of 4-(diethylamino)benzaldehyde with 1-benzylpiperidine. This reaction yields the intermediate compound, which is then reacted with 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) to produce the final product.
Scientific Research Applications
N-[(1-benzylpiperidin-4-ylidene)amino]-4-(diethylamino)benzamide has numerous applications in scientific research, particularly in the field of bioimaging. This compound is commonly used as a fluorescent probe to label and track biological molecules and cells. It has been used to study protein-protein interactions, enzyme activity, and cell signaling pathways, among other things.
properties
IUPAC Name |
N-[(1-benzylpiperidin-4-ylidene)amino]-4-(diethylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O/c1-3-27(4-2)22-12-10-20(11-13-22)23(28)25-24-21-14-16-26(17-15-21)18-19-8-6-5-7-9-19/h5-13H,3-4,14-18H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRMBFKARLGNPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)NN=C2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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